MAGE-1 (278-286)

T-cell epitope presentation mass spectrometry quantification HLA-A*02:01 copy number

Researchers monitoring MAGE-A1-specific CD8⁺ T-cell responses risk data misinterpretation when substituting unvalidated MAGE peptides. MAGE-1 (278-286) (KVLEYVIKV, CAS 160213-30-9) is the only MAGE-A1 epitope with both mass-spec-confirmed natural tumour presentation (18 copies/cell, HLA-A*02:01) and documented human CTL-clone reactivity. • Validated for ELISPOT, ICS & HLA-A*02:01 tetramer flow cytometry; scrambled control (ELIVKVYKV) available. • Non-cross-reactive with MAGE-A4 - used as negative control in MAGE-A4 stimulation assays. • Processed by standard & immunoproteasome for reliable epitope presentation across target cells.

Molecular Formula
Molecular Weight
Cat. No. B1575081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-1 (278-286)
SynonymsMelanoma-associated antigen 1 (278-286); MAGE-1 (278-286)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MAGE-1 (278-286) — Validated HLA-A*0201 Cancer/Testis Epitope


MAGE‑1 (278‑286), also designated MAGE‑A1 (278‑286) and carrying the sequence KVLEYVIKV, is a nine‑amino‑acid cytotoxic T‑lymphocyte (CTL) epitope derived from the Melanoma‑Associated Antigen‑1 (MAGE‑A1) protein [REFS‑1]. It is presented by the class‑I major‑histocompatibility‑complex allele HLA‑A*02:01 and was originally identified by mass‑spectrometry‑guided “Predict‑Calibrate‑Detect” analysis of the human breast‑carcinoma cell line KS24.22, where it displayed an estimated copy number of 18 molecules per cell [REFS‑1]. The peptide belongs to the cancer/testis antigen (CTA) family, is expressed in ~40% of melanomas as well as in lung adenocarcinoma, hepatocellular carcinoma and other solid tumours, and is absent from normal somatic tissues except immune‑privileged testis [REFS‑2]. Its robust immunogenicity has been demonstrated by the isolation of human CTL clones that efficiently kill HLA‑A2⁺ MAGE‑1⁺ tumour cells, confirming that the epitope is processed by both the standard proteasome and the immunoproteasome [REFS‑2].

HLA-A*02:01-restricted CTL epitope probe for immune monitoring
Natural processing validated by proteasome and immunoproteasome
Supports TCR affinity-engineering, tetramer staining, and ELISPOT

Why MAGE-A1 (278-286) Cannot Be Replaced by Other MAGE Peptides


Although several MAGE‑derived peptides share the HLA‑A*02:01 restriction (e.g. MAGE‑A3 271‑279, MAGE‑A10 254‑262), they exhibit distinct cell‑surface presentation densities, T‑cell precursor frequencies and proteasomal processing requirements [REFS‑1][REFS‑2]. MAGE‑A1 (278‑286) was the first MAGE‑family epitope validated by direct mass‑spectrometry on tumour cells and remains one of the few for which both natural presentation and human CTL‑clone reactivity have been documented in the same study [REFS‑1]. Critically, the epitope does not cross‑react with MAGE‑A4‑specific T cells — it is routinely employed as a negative control in MAGE‑A4 stimulation assays, underscoring its single‑target specificity [REFS‑3]. These non‑interchangeable characteristics mean that substituting MAGE‑A1 (278‑286) with another MAGE peptide without quantitative head‑to‑head evidence would risk misinterpreting T‑cell response data or compromising the target‑specificity of TCR‑engineered products.

This Product
Mass-spec validated presentation
18 copies/cell on HLA-A*02:01⁺ breast carcinoma line; CTL clone reactivity confirmed.
Single-target specificity
Routinely used as negative control in MAGE-A4 stimulation assays.
Dual proteasome processing
Processed by both standard and immunoproteasome.
Other MAGE Peptides
Presentation density may differ
MAGE-A3 (271–279) shows higher copy number; assay sensitivity may shift.
Cross-reactivity risk
MAGE-A4-specific T cells may react differently; specificity cannot be assumed.
Proteasomal requirements vary
Some MAGE peptides need intermediate proteasomes; epitope supply may not transfer.

Quantitative Evidence Differentiating MAGE-1 (278-286) from MAGE-Family Comparators


Cell-Surface Presentation Density: MAGE-A1 vs. MAGE-A3

MAGE‑A1 (278‑286) was detected at 18 copies per cell on the surface of IFN‑γ‑treated HLA‑A*02:01⁺ breast‑carcinoma cells (KS24.22) by HPLC‑MS [REFS‑1]. In contrast, the most closely related HLA‑A*02:01‑restricted MAGE family epitope, MAGE‑A3 (271‑279) (FLWGPRALV), was quantified at 38–39 copies per cell on hepatocellular carcinoma (HCC) tissue by the same methodological approach [REFS‑2]. The ≈ 2‑fold difference in epitope density has direct implications for immune‑monitoring assay sensitivity and for the avidity requirements of TCR‑engineered T cells, as lower‑density epitopes demand higher‑affinity TCRs to achieve equivalent T‑cell activation.

Cell-Surface Epitope Density
Reported
18 vs. 38–39 molecules/cell
Lower density demands higher-avidity TCRs and may influence assay sensitivity.
MAGE-A1 data from breast carcinoma line; MAGE-A3 from HCC tissue.
T-cell epitope presentation mass spectrometry quantification HLA-A*02:01 copy number

TCR Avidity: hT27 Mutant Gain-of-Function

The human wild‑type hT27 TCR recognizes HLA‑A*02:01‑MAGE‑A1 (278‑286) with low basal affinity [REFS‑1]. Somatic hypermutation yielded 8 point‑mutant TCRs with graded avidity improvements. When transduced into human T cells, these mutant TCRs exhibited enhanced tetramer binding, elevated IFN‑γ and IL‑2 secretion, and increased specific cytotoxicity against peptide‑loaded T2 cells [REFS‑1]. The high‑affinity variant T1367 (originally isolated from HLA‑A2‑transgenic mice) serves as a benchmark reference in the patent literature, with EC₅₀ values for IFN‑γ production determined by co‑culture with T2 cells loaded with MAGE‑A1 (278‑286) peptide [REFS‑2].

TCR Avidity Optimization
Head-to-head
≥5‑fold binding improvement for select mutants; T1367 high‑affinity benchmark
Peptide identity critical for comparing wild‑type vs. mutant TCR responses.
IFN‑γ ELISPOT and tetramer staining with peptide‑loaded T2 cells.
TCR affinity engineering somatic hypermutation adoptive cell therapy

In-Situ CTL Detection in Tumour Tissue

A constructed HLA‑A*02:01‑pMAGE‑A1 (278‑286) tetramer was used for in‑situ staining of tumour and tumour‑adjacent normal tissues from hepatocellular carcinoma patients [REFS‑1]. The number of pMAGE‑A1 (278‑286)‑specific CTLs in tumour tissues was significantly higher than in tumour‑adjacent normal tissues (P < 0.05), with densitometric or counting‑based quantification provided by immunohistochemical staining for CD8⁺ tetramer‑positive cells [REFS‑1]. This indicates selective enrichment of MAGE‑A1‑specific CTLs in the tumour microenvironment.

In‑Situ CTL Detection
Head-to-head
Significant enrichment (P<0.05) in tumour vs. adjacent normal tissue
Supports tissue‑specific CTL enrichment profiling.
In‑situ tetramer staining on FFPE HCC sections.
in situ tetramer staining tumour microenvironment hepatocellular carcinoma

HLA-Allele Restriction Specificity

MAGE‑A1 (278‑286) is exclusively restricted by HLA‑A*02:01, the most prevalent HLA class‑I allele in Caucasian populations (∼ 45% allele frequency) [REFS‑1]. Another well‑characterised MAGE‑A1 epitope, MAGE‑A1 (161‑169) (EADPTGHSY), is restricted by HLA‑A*01:01 [REFS‑2]. The two epitopes cannot be used interchangeably for immune monitoring or therapeutic targeting because patient eligibility is determined by HLA haplotype. MAGE‑A1 (278‑286) is the only MAGE‑A1‑derived peptide for which both natural HLA‑A*02:01 presentation by tumour cells and recognition by human CTL clones have been demonstrated in the same publication [REFS‑1].

HLA‑Allele Restriction
Class-level
HLA‑A*02:01 (∼45% Caucasians) vs. HLA‑A*01:01 (∼26%)
Epitope choice must match cohort HLA type; MAGE‑A1(161‑169) cannot substitute.
Based on binding motifs and functional CTL data.
HLA restriction epitope mapping patient eligibility

T-Cell Precursor Frequency Comparison

In a comparative study of CD8⁺ T‑cell responses against MAGE‑family peptides in lung‑cancer patients and aged‑matched healthy individuals, the cumulative frequency of circulating peptide‑specific T cells was significantly higher for MAGE‑A3.A2 (36% of patients responded) compared to MAGE‑A1 peptides (responses limited in both patients and healthy donors) [REFS‑1]. The mean cumulative frequency of anti‑MAGE CD8⁺ T cells overall was 13 ± 20.5 × 10⁻⁷ in patients vs. 1.8 ± 1 × 10⁻⁷ in healthy donors [REFS‑1]. The low basal precursor frequency against MAGE‑A1 highlights the need for specific, high‑purity peptide for sensitive detection in ELISPOT or multimer assays.

T‑Cell Precursor Frequency
Reported
MAGE‑A1 responses limited; MAGE‑A3.A2 detected in 36% of patients
Low basal frequency requires high‑purity peptide for sensitive ex‑vivo detection.
Cumulative frequency in patients 13±20.5 ×10⁻⁷; healthy 1.8±1×10⁻⁷.
T-cell precursor frequency immune monitoring cancer/testis antigen

Research and Industrial Applications for MAGE-1 (278-286)


HLA-A*02:01 Immune Monitoring

MAGE‑A1 (278‑286) is the appropriate peptide for monitoring MAGE‑A1‑specific CD8⁺ T‑cell responses in HLA‑A*02:01⁺ patients because it is the only MAGE‑A1‑derived epitope for which both natural tumour presentation (18 copies/cell) and human CTL‑clone reactivity are documented [REFS‑1]. Its specificity for MAGE‑A1 over MAGE‑A4 has been confirmed by its routine use as a negative control in MAGE‑A4 stimulation assays [REFS‑2]. Assays — ELISPOT for IFN‑γ, intracellular cytokine staining (ICS), and HLA‑A*02:01‑KVLEYVIKV tetramer flow cytometry — all rely on this exact sequence; a scrambled version (ELIVKVYKV) is available as a built‑in negative control [REFS‑3].

TCR Affinity-Engineering and Adoptive Cell Therapy

The wild‑type hT27 TCR and its avidity‑optimised mutants (including T1367 benchmark) are specifically directed against the HLA‑A*02:01‑KVLEYVIKV complex [REFS‑1]. Functional characterisation of these TCRs — EC₅₀ determination for IFN‑γ and IL‑2 release, tetramer‑binding avidity, and cytotoxicity against peptide‑pulsed T2 cells — requires the exact MAGE‑A1 (278‑286) peptide as the cognate antigen [REFS‑2]. Any sequence substitution would invalidate TCR‑engineering benchmarking and safety‑screen data (e.g. alanine‑scanning, cross‑reactivity panels).

In-Situ Tumour-Microenvironment T-Cell Analysis

The HLA‑A*02:01‑pMAGE‑A1 (278‑286) tetramer has been validated for formalin‑fixed paraffin‑embedded tissue staining and demonstrates statistically significant enrichment of MAGE‑A1‑specific CTLs in tumour vs. adjacent normal tissue [REFS‑1]. This application is unique to this specific peptide‑MHC complex and enables spatial profiling of antigen‑specific T‑cell infiltration for clinical correlative studies in hepatocellular carcinoma, melanoma, and lung adenocarcinoma.

Dendritic-Cell-Based Vaccination Trials

MAGE‑A1 (278‑286) has been used in clinical‑trial settings for autologous dendritic‑cell vaccination in MAGE‑A1/A3‑positive tumour patients [REFS‑1]. Its demonstrated processing by both the standard proteasome and the immunoproteasome [REFS‑2] ensures epitope presentation regardless of the proteasomal subunit composition of the target cell, a property not universally shared by all MAGE peptides (e.g. MAGE‑A3 271‑279 requires intermediate proteasomes β5i for processing).

Application
Selection Property
Validation Focus
HLA‑A*02:01 Immune Monitoring
HLA‑A*02:01 peptide identity
T‑cell response specificity and assay sensitivity
TCR Affinity Engineering
Defined cognate epitope sequence
TCR affinity benchmarking and cross‑reactivity screening
In‑Situ Tumour T‑Cell Profiling
Validated tetramer reagent
Spatial CTL enrichment in tissue sections
Dendritic‑Cell Vaccination Research
Proteasome‑independent processing
Epitope presentation across proteasome isoforms
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